Tfmb-(S)-2-hydroxyglutarate is synthesized from 2-hydroxyglutarate, which itself can be produced through enzymatic reactions involving isocitrate dehydrogenase mutations, particularly in certain cancers like acute myeloid leukemia. The compound is often studied in the context of its effects on histone demethylases and cellular signaling pathways.
Tfmb-(S)-2-hydroxyglutarate belongs to the class of organic compounds known as hydroxy acids. It is a derivative of 2-hydroxyglutarate, characterized by the presence of a trifluoromethylbenzyl group which enhances its biological activity.
The synthesis of Tfmb-(S)-2-hydroxyglutarate typically involves several chemical reactions starting from commercially available precursors. The process often includes:
The synthesis process may include steps like:
Tfmb-(S)-2-hydroxyglutarate has a complex molecular structure featuring a hydroxy group attached to a glutarate backbone, along with a trifluoromethylbenzyl substituent.
The molecular formula for Tfmb-(S)-2-hydroxyglutarate can be represented as . Structural analysis reveals that the compound exhibits chirality due to the presence of the hydroxy group on the carbon chain, leading to distinct biological activities based on its stereochemistry.
Tfmb-(S)-2-hydroxyglutarate participates in various biochemical reactions primarily involving enzyme inhibition. It has been shown to inhibit specific histone demethylases, which are crucial for regulating gene expression.
The mechanism by which Tfmb-(S)-2-hydroxyglutarate exerts its effects involves:
Studies have demonstrated that treatment with Tfmb-(S)-2-hydroxyglutarate results in significant alterations in cellular behavior, including changes in proliferation rates and differentiation states.
Tfmb-(S)-2-hydroxyglutarate is typically characterized by:
Tfmb-(S)-2-hydroxyglutarate has several applications in scientific research:
TFMB-(S)-2-HG (Chemical name: (S)-3-(Trifluoromethyl)benzyl 5-oxotetrahydrofuran-2-carboxylate) is a synthetic derivative of the oncometabolite (S)-2-hydroxyglutarate (L-2HG). Its molecular formula is C₁₃H₁₁F₃O₄, with a molecular weight of 288.22 g/mol and a CAS registry number of 1445703-64-9 [1] [3] [6]. The compound features a stereospecific (S)-configuration at the C2 carbon of the γ-lactone ring, critical for its biological activity. This configuration is explicitly denoted in its IUPAC name and confirmed via chiral resolution techniques [3] [6]. The trifluoromethylbenzyl (TFMB) ester group enhances cellular permeability by masking the carboxylic acid moiety of (S)-2-HG, allowing efficient intracellular delivery where esterases liberate the active metabolite [3] [9].
O=C([C@H](CC1)OC1=O)OCC2=CC=CC(C(F)(F)F)=C2
[1] [6] UXTLNUGKDZMPTC-JTQLQIEISA-N
[3] Solubility: TFMB-(S)-2-HG is highly soluble in dimethyl sulfoxide (DMSO; 100 mg/mL, 346.96 mM) but exhibits limited solubility in aqueous buffers. This property necessitates reconstitution in anhydrous DMSO for in vitro applications [1] [3] [6].
Stability: The compound remains stable for ≥3 years when stored as a solid at –20°C. In DMSO solutions, it retains activity for 6 months at –80°C or 1 month at –20°C. The trifluoromethylbenzyl group contributes to hydrolytic resistance, though prolonged exposure to aqueous environments accelerates ester hydrolysis [1] [3].
Crystallography: While single-crystal X-ray data are not explicitly reported in the search results, the compound manifests as a "white to light yellow" or "white to beige" crystalline powder. Predicted density is 1.385 g/cm³, suggesting a tightly packed lattice influenced by the rigid γ-lactone and aromatic TFMB group [3] [6].
Table 1: Physicochemical Profile of TFMB-(S)-2-HG
Property | Specification |
---|---|
Molecular Weight | 288.22 g/mol |
Appearance | White to beige crystalline solid |
Solubility in DMSO | 100 mg/mL (346.96 mM) |
Storage Stability (Solid) | –20°C, ≥3 years |
Storage Stability (DMSO) | –80°C: 6 months; –20°C: 1 month |
Melting Point | Not reported (decomposition observed) |
TFMB-(S)-2-HG and its enantiomer TFMB-(R)-2-HG (CAS: 1445700-01-5) serve as cell-permeable precursors for the biologically distinct (S)- and (R)-2-hydroxyglutarate enantiomers. Despite structural similarity, they exhibit divergent target affinities and cellular effects:
(R)-2-HG: Favors inhibition of BCAT1/2 transaminases and histone demethylases (e.g., KDM4A), promoting leukemogenesis and glioma progression [7] [9].
Mechanistic Divergence:Molecular docking reveals (S)-2-HG forms optimal hydrogen bonds with TET2’s catalytic pocket, while (R)-2-HG preferentially fits BCAT2’s active site due to stereospecific van der Waals interactions [5] [9].
Biological Outcomes:In TF-1 leukemia models, 200 μM TFMB-(S)-2-HG suppresses Wnt/β-catenin signaling and osteogenic differentiation, whereas TFMB-(R)-2-HG induces growth factor-independent proliferation and blocks differentiation—hallmarks of acute myeloid leukemia (AML) [1] [5] [7].
Table 2: Enantiomer-Specific Biological Activities
Target/Pathway | TFMB-(S)-2-HG | TFMB-(R)-2-HG |
---|---|---|
TET2 Inhibition | Potent (↓ DNA hydroxymethylation) | Weak |
EglN/PHD Inhibition | Strong (↑ HIF-1α stabilization) | Negligible |
BCAT1/2 Inhibition | Minimal | Potent (↓ Glutamate biosynthesis) |
Wnt/β-catenin | Downregulates nuclear β-catenin | No effect |
Cellular Model Impact | Blocks osteogenic differentiation | Promotes AML transformation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0